![molecular formula C28H26N2O4S B4070722 N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide](/img/structure/B4070722.png)
N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide
Overview
Description
N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which are involved in the signaling pathways of various cytokines and growth factors. BMS-986165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of autoimmune diseases.
Mechanism of Action
N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide inhibits TYK2, which is involved in the signaling pathways of various cytokines and growth factors, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons. By inhibiting TYK2, N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide reduces the production of pro-inflammatory cytokines, which are implicated in the pathogenesis of autoimmune diseases.
Biochemical and physiological effects:
In preclinical studies, N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide has been shown to effectively inhibit the activity of TYK2, leading to a reduction in the production of pro-inflammatory cytokines. This reduction in cytokine production is associated with a reduction in disease activity in animal models of autoimmune diseases. N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide has also been shown to have good oral bioavailability and pharmacokinetic properties in preclinical studies.
Advantages and Limitations for Lab Experiments
One advantage of N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide is its specificity for TYK2. Unlike other JAK inhibitors, which target multiple JAK family members, N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide selectively inhibits TYK2. This specificity may reduce the risk of off-target effects and improve the safety profile of the drug. However, one limitation of N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide is its relatively short half-life, which may limit its efficacy in clinical settings.
Future Directions
There are several potential future directions for the development of N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide. One possibility is the evaluation of N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide in clinical trials for the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis. Another future direction is the investigation of N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide in combination with other immunomodulatory agents, such as biologics or small molecule inhibitors. Additionally, further studies are needed to elucidate the long-term safety and efficacy of N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide.
Scientific Research Applications
N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide has been shown to effectively inhibit the activity of TYK2, leading to a reduction in the production of pro-inflammatory cytokines. These findings suggest that N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide may have therapeutic potential for the treatment of these diseases.
properties
IUPAC Name |
2-(N-methylsulfonyl-4-phenoxyanilino)-N-(2-phenylphenyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4S/c1-21(28(31)29-27-16-10-9-15-26(27)22-11-5-3-6-12-22)30(35(2,32)33)23-17-19-25(20-18-23)34-24-13-7-4-8-14-24/h3-21H,1-2H3,(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCMYIZYHCCLLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)N(C3=CC=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-biphenyl-2-yl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.